4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole
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Overview
Description
4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole is a heterocyclic compound that features a fused ring system containing sulfur and nitrogen atoms. This compound is known for its electron-withdrawing properties, making it a valuable building block in the synthesis of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methyl-1,2-diaminobenzene with sulfur monochloride (S2Cl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate thiadiazole rings, which then undergo further cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole involves its interaction with molecular targets through its electron-withdrawing properties. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to participate in electron transfer reactions also plays a crucial role in its function in organic electronic materials .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Similar electron-withdrawing properties but with different electronic structure and reactivity.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Exhibits similar reactivity in nucleophilic substitution reactions but with different applications in material science.
Uniqueness
4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole is unique due to its specific fused ring structure, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in the development of advanced organic electronic materials and as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C7H4N4S2 |
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Molecular Weight |
208.3 g/mol |
IUPAC Name |
4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C7H4N4S2/c1-3-2-4-6(10-12-8-4)7-5(3)9-13-11-7/h2H,1H3 |
InChI Key |
XDDZFQNDSCVUES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NSN=C2C3=NSN=C13 |
Origin of Product |
United States |
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